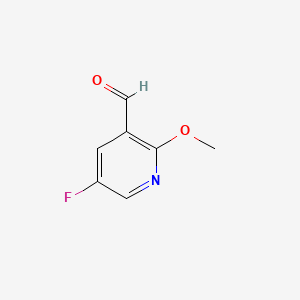

5-Fluoro-2-methoxynicotinaldehyde

Description

The exact mass of the compound 5-Fluoro-2-methoxynicotinaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGPZRLCMRMSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627552 | |

| Record name | 5-Fluoro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351410-62-3 | |

| Record name | 5-Fluoro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methoxynicotinaldehyde (CAS: 351410-62-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety and handling, and its role as a pharmaceutical intermediate.

Chemical Identity and Properties

5-Fluoro-2-methoxynicotinaldehyde, with the CAS number 351410-62-3, is a substituted pyridine derivative. Its structure incorporates a fluorine atom at the 5-position, a methoxy group at the 2-position, and an aldehyde group at the 3-position of the pyridine ring. These functional groups impart specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 351410-62-3[1][2][3][4][5] |

| IUPAC Name | 5-fluoro-2-methoxypyridine-3-carbaldehyde[3] |

| Molecular Formula | C₇H₆FNO₂[2][3][4][5] |

| Molecular Weight | 155.13 g/mol [2][4][5] |

| Canonical SMILES | COC1=NC=C(F)C=C1C=O[3] |

| InChI Key | YAGPZRLCMRMSFP-UHFFFAOYSA-N[3] |

| MDL Number | MFCD04972398[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | [3] |

| Purity | 98% | [2] |

Note: Some physical properties like boiling point and density are based on predicted data and should be confirmed with experimental values.

Synthesis and Reactivity

Generalized synthetic pathways for similar pyridine aldehydes often involve the reaction of a brominated pyridine with a formylating agent, such as N,N-dimethylformamide (DMF), in the presence of a strong base like n-butyllithium at low temperatures.[6] The reaction proceeds through a lithium-halogen exchange followed by nucleophilic attack on the formylating agent.

The reactivity of 5-Fluoro-2-methoxynicotinaldehyde is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack, oxidation, and reduction. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the aldehyde.

Role in Pharmaceutical Research and Drug Development

5-Fluoro-2-methoxynicotinaldehyde is recognized as a crucial intermediate in the pharmaceutical industry.[2] The incorporation of a fluorinated pyridine moiety is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

While specific drugs synthesized directly from this intermediate are not prominently disclosed in the public domain, its structural motifs are present in various bioactive molecules. Its utility lies in providing a versatile scaffold for the construction of more complex molecules through reactions such as condensations, cross-coupling reactions, and reductive aminations.

Safety, Handling, and Storage

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge when engineering controls are not sufficient.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for 5-Fluoro-2-methoxynicotinaldehyde is not widely available in peer-reviewed literature or public databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Conclusion

5-Fluoro-2-methoxynicotinaldehyde is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a reactive handle for a variety of chemical transformations, making it a key intermediate in the development of new bioactive molecules. Due to the limited availability of detailed experimental data, further research and characterization of this compound are warranted to fully explore its potential in drug discovery and development.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. 5-FLUORO-2-METHOXYNICOTINALDEHYDE | 351410-62-3 | INDOFINE Chemical Company [indofinechemical.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-fluoro-2-methoxynicotinaldehyde - CAS:351410-62-3 - Abovchem [abovchem.com]

- 5. caming.com [caming.com]

- 6. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 5-Fluoro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Fluoro-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. The strategic incorporation of fluorine and a methoxy group onto the pyridine ring makes this compound a valuable building block in the development of novel therapeutics. This document outlines its known properties, a general synthetic approach, and a workflow for its preparation.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Fluoro-2-methoxynicotinaldehyde. It is important to note that while some of these properties are derived from experimental data, others are predicted values and should be considered as such.

| Property | Value | Source |

| CAS Number | 351410-62-3 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 233.2 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.266 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | -0.82 ± 0.20 (Predicted) | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 5-Fluoro-2-methoxynicotinaldehyde are not widely published, a general synthetic route can be inferred from analogous reactions, such as the synthesis of 5-fluoro-2-methoxybenzaldehyde.[3] The following is a plausible, generalized protocol for the formylation of a suitable fluorinated methoxypyridine precursor.

General Synthesis of 5-Fluoro-2-methoxynicotinaldehyde via Lithiation and Formylation:

Objective: To introduce a formyl group at the 3-position of a 5-fluoro-2-methoxypyridine precursor.

Materials:

-

A suitable starting material, such as 3-bromo-5-fluoro-2-methoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting bromo-pyridine derivative dissolved in anhydrous THF.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete lithium-halogen exchange.

-

Formylation: Anhydrous DMF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional period (e.g., 1 hour).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 5-Fluoro-2-methoxynicotinaldehyde is purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Fluoro-2-methoxynicotinaldehyde as described in the experimental protocol.

Caption: A generalized workflow for the synthesis of 5-Fluoro-2-methoxynicotinaldehyde.

References

5-Fluoro-2-methoxynicotinaldehyde: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxynicotinaldehyde is a key building block in medicinal chemistry, valued for the introduction of the fluorinated pyridine moiety into complex drug candidates. This document provides a comprehensive technical guide on its synthesis and characterization. While a specific, detailed experimental protocol for its synthesis is not widely published, a robust synthetic strategy via formylation of a halogenated precursor is proposed based on analogous reactions. This guide also compiles essential physicochemical properties and predicted characterization data to aid researchers in its synthesis, purification, and identification.

Physicochemical Properties

5-Fluoro-2-methoxynicotinaldehyde, with the CAS number 351410-62-3, is a crucial intermediate in pharmaceutical synthesis.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Liquid (predicted) | [1] |

| Boiling Point | 233.2 ± 35.0 °C | [1] |

| Density | 1.266 ± 0.06 g/cm³ | [1] |

| Purity | ≥ 97% | [1] |

| Storage | 2-8°C under inert gas | [1] |

Proposed Synthesis

A prevalent method for the formylation of pyridine rings is through a lithium-halogen exchange of a halo-pyridine precursor, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). Based on the successful synthesis of analogous pyridine aldehydes, a proposed synthetic route for 5-Fluoro-2-methoxynicotinaldehyde starting from 3-bromo-5-fluoro-2-methoxypyridine is outlined below.

Proposed Reaction Scheme

Caption: Proposed synthesis of 5-Fluoro-2-methoxynicotinaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the formylation of similar bromopyridines.[2]

Materials:

-

3-Bromo-5-fluoro-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, and then gradually warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-fluoro-2-methoxynicotinaldehyde.

Characterization Data (Predicted and Analogous)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 5-Fluoro-2-methoxynicotinaldehyde would show characteristic signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methoxy group protons. The coupling of the fluorine atom to the adjacent protons would result in observable splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | -CHO |

| ~8.5 | d | ~3.0 | H-6 |

| ~7.8 | dd | ~8.0, 3.0 | H-4 |

| ~4.0 | s | - | -OCH₃ |

Note: These are predicted values and may differ from experimental results. The coupling constants are particularly sensitive to the electronic environment.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon, the aromatic carbons of the pyridine ring (with C-F coupling), and the methoxy carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~160 (d, ¹JCF ≈ 240 Hz) | C-5 |

| ~155 | C-2 |

| ~145 (d, ³JCF ≈ 15 Hz) | C-4 |

| ~140 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~115 (d, ²JCF ≈ 5 Hz) | C-3 |

| ~55 | -OCH₃ |

Note: Predicted chemical shifts and coupling constants (JCF) are estimations based on known effects of substituents on pyridine rings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and C-F bond stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (alkane) |

| ~2830-2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C and C=N stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (Predicted)

Electron impact mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular ion) |

| 154 | [M-H]⁺ |

| 126 | [M-CHO]⁺ |

| 112 | [M-CHO-CH₂]⁺ |

Note: Fragmentation patterns can be complex and these are potential major fragments.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflow and the logical relationships in the synthesis.

Caption: Proposed experimental workflow for the synthesis.

Caption: Logical relationships in the proposed formylation reaction.

Conclusion

References

The Advent of a Key Pharmaceutical Building Block: The Discovery and First Synthesis of 5-Fluoro-2-methoxynicotinaldehyde

For Immediate Release

A critical component in the synthesis of numerous pharmaceutical compounds, 5-Fluoro-2-methoxynicotinaldehyde, has become an indispensable building block for researchers and drug development professionals. This in-depth technical guide explores the initial discovery and the first reported synthesis of this pivotal molecule, providing detailed experimental protocols and insights into its chemical properties.

Introduction: A Versatile Intermediate in Medicinal Chemistry

5-Fluoro-2-methoxynicotinaldehyde, with the CAS number 351410-62-3, is a substituted pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of a fluorine atom, a methoxy group, and an aldehyde function on a pyridine ring provides a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates, making this aldehyde a valuable starting material in the development of novel therapeutics.

Discovery and First Mention

While a singular, seminal "discovery" paper is not readily apparent in the public domain, the emergence of 5-Fluoro-2-methoxynicotinaldehyde is intrinsically linked to the broader exploration of fluorinated pyridine derivatives as key intermediates in pharmaceutical synthesis. Its utility as a building block likely led to its independent synthesis in various research laboratories before its widespread commercial availability. The earliest documented synthetic routes are often found within patents and the supplementary information of medicinal chemistry publications focused on larger, more complex target molecules.

The First Reported Synthesis

The most commonly cited and likely the first public, detailed synthesis of 5-Fluoro-2-methoxynicotinaldehyde involves the oxidation of its corresponding alcohol, (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol. This precursor is synthesized from commercially available starting materials.

Synthesis of the Precursor: (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol

The synthesis of the alcohol precursor is a critical first step. While various methods exist, a common route starts from 3-bromo-5-fluoropyridine.

Experimental Protocol: Synthesis of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol

A detailed experimental protocol for the synthesis of the precursor alcohol is not explicitly available in a single peer-reviewed publication. However, based on analogous transformations, a plausible multi-step synthesis is outlined below. This workflow represents a common approach in medicinal chemistry for the preparation of such substituted pyridines.

Caption: Synthetic workflow for the preparation of the alcohol precursor.

First Synthesis: Oxidation to 5-Fluoro-2-methoxynicotinaldehyde

The final and key step in the first reported synthesis is the oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol to the target aldehyde. A general procedure for this transformation is provided by chemical suppliers and is a standard method in organic synthesis.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxynicotinaldehyde

To a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1 equivalent) in a suitable organic solvent such as ethyl acetate, is added an oxidizing agent. Manganese(IV) dioxide (MnO2) is a commonly used reagent for the selective oxidation of primary alcohols to aldehydes. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction mixture is filtered to remove the solid manganese dioxide, and the filtrate is concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford 5-Fluoro-2-methoxynicotinaldehyde as a solid.

Caption: Experimental workflow for the first synthesis of the target aldehyde.

Quantitative Data

The following table summarizes the key quantitative data for 5-Fluoro-2-methoxynicotinaldehyde and its immediate precursor.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Purity (%) |

| 5-Fluoro-2-methoxynicotinaldehyde | C₇H₆FNO₂ | 155.13 | 233.2 ± 35.0 | 1.266 ± 0.06 | >97 |

| (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol | C₇H₈FNO₂ | 157.14 | - | - | >97 |

Data sourced from commercial supplier information.

Conclusion

The discovery and synthesis of 5-Fluoro-2-methoxynicotinaldehyde represent a significant contribution to the toolbox of medicinal chemists. Its preparation, primarily through the oxidation of its corresponding alcohol, provides a reliable route to this valuable intermediate. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such versatile building blocks in the drug discovery and development pipeline cannot be overstated.

A Technical Guide to the Reactivity of the Aldehyde Group in 5-Fluoro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical reactivity of the aldehyde functional group in 5-Fluoro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry. The presence of a fluorine atom and a methoxy group on the pyridine ring significantly influences the electrophilicity of the aldehyde carbon, making it a versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Synthesis

5-Fluoro-2-methoxynicotinaldehyde (CAS RN: 351410-62-3) is a solid at room temperature with a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[1][2] Its reactivity is centered around the electrophilic nature of the aldehyde carbon, which is susceptible to attack by a wide range of nucleophiles.

Synthesis of 5-Fluoro-2-methoxynicotinaldehyde

The synthesis of 5-Fluoro-2-methoxynicotinaldehyde can be achieved through the oxidation of the corresponding alcohol, (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol.[1]

Experimental Protocol: Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol

-

Materials:

-

(5-Fluoro-2-methoxy-pyridin-3-yl)-methanol

-

Manganese(IV) dioxide (MnO₂)

-

Ethyl acetate

-

-

Procedure:

-

To a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1 equivalent) in ethyl acetate, add an excess of manganese(IV) dioxide (approximately 8-10 equivalents).[1]

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield 5-Fluoro-2-methoxynicotinaldehyde.[1]

-

Key Reactions of the Aldehyde Group

The aldehyde group of 5-Fluoro-2-methoxynicotinaldehyde participates in a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-fluoro-2-methoxynicotinic acid, a valuable intermediate in its own right. Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like sodium chlorite (NaClO₂).[3][4]

Experimental Protocol: Oxidation using Potassium Dichromate(VI)

-

Materials:

-

5-Fluoro-2-methoxynicotinaldehyde

-

Potassium dichromate(VI) (K₂Cr₂O₇)

-

Dilute sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Dissolve 5-Fluoro-2-methoxynicotinaldehyde in a suitable solvent.

-

Add an excess of potassium dichromate(VI) solution in dilute sulfuric acid.[3]

-

Heat the mixture under reflux. The color of the solution will change from orange to green as the reaction proceeds.[3]

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Work-up the reaction mixture to isolate the 5-fluoro-2-methoxynicotinic acid. This typically involves extraction and purification by crystallization or chromatography.

-

Reduction to Alcohol

The aldehyde group can be reduced to a primary alcohol, (5-Fluoro-2-methoxypyridin-3-yl)methanol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5][6]

Experimental Protocol: Reduction using Sodium Borohydride

-

Materials:

-

5-Fluoro-2-methoxynicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

-

Procedure:

-

Dissolve 5-Fluoro-2-methoxynicotinaldehyde in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

-

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of 5-Fluoro-2-methoxynicotinaldehyde is a prime target for nucleophilic attack.[7][8][9] This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Reaction with Grignard reagents (R-MgX) provides a route to secondary alcohols. The choice of the Grignard reagent determines the nature of the 'R' group added to the carbonyl carbon.

Experimental Protocol: Grignard Reaction

-

Materials:

-

5-Fluoro-2-methoxynicotinaldehyde

-

Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 5-Fluoro-2-methoxynicotinaldehyde in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the secondary alcohol.

-

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the substituent on the newly formed double bond.

Experimental Protocol: Wittig Reaction

-

Materials:

-

5-Fluoro-2-methoxynicotinaldehyde

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0 °C or below and add the strong base to generate the ylide.

-

Stir the mixture for a specified time to ensure complete ylide formation.

-

Add a solution of 5-Fluoro-2-methoxynicotinaldehyde in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to proceed at the appropriate temperature until completion (monitored by TLC).

-

Quench the reaction and perform a standard aqueous work-up.

-

Purify the resulting alkene by column chromatography.

-

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[12][13][14]

Experimental Protocol: Knoevenagel Condensation

-

Materials:

-

5-Fluoro-2-methoxynicotinaldehyde

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Basic catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, toluene)

-

-

Procedure:

-

Dissolve 5-Fluoro-2-methoxynicotinaldehyde and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of the basic catalyst.

-

Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

-

Data Summary

| Property/Reaction | Data | Reference |

| CAS Number | 351410-62-3 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 233.2±35.0 °C (Predicted) | [1] |

| Density | 1.266±0.06 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

| Synthesis | Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol with MnO₂ | [1] |

| Oxidation Product | 5-fluoro-2-methoxynicotinic acid | [3][4] |

| Reduction Product | (5-Fluoro-2-methoxypyridin-3-yl)methanol | [5][6] |

| Wittig Reaction Product | Substituted (5-fluoro-2-methoxypyridin-3-yl)alkene | [10][11] |

| Knoevenagel Product | Condensation product with active methylene compound | [12][13][14] |

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the key reactions of 5-Fluoro-2-methoxynicotinaldehyde.

Caption: General workflow for the oxidation of 5-Fluoro-2-methoxynicotinaldehyde.

Caption: General workflow for the reduction of 5-Fluoro-2-methoxynicotinaldehyde.

References

- 1. 5-FLUORO-2-METHOXYNICOTINALDEHYDE CAS#: 351410-62-3 [amp.chemicalbook.com]

- 2. 5-fluoro-2-methoxynicotinaldehyde - CAS:351410-62-3 - Abovchem [abovchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jocpr.com [jocpr.com]

- 13. benchchem.com [benchchem.com]

- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]

The Electronic Influence of Fluorine in 5-Fluoro-2-methoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. This technical guide provides an in-depth analysis of the electronic effects of the fluorine atom in 5-Fluoro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry. By examining its synthesis, spectroscopic properties, and the interplay of its substituents, we elucidate the nuanced electronic landscape of the molecule. This document serves as a comprehensive resource for researchers leveraging fluorinated pyridine scaffolds in the development of novel therapeutics.

Introduction

Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, make it a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] In the context of 5-Fluoro-2-methoxynicotinaldehyde, the fluorine atom, in concert with the methoxy and aldehyde groups, exerts significant electronic effects that dictate the molecule's reactivity and potential biological interactions. Understanding these effects is paramount for its effective utilization in synthetic chemistry and drug discovery.

Synthesis and Characterization

Postulated Synthetic Protocol

A potential synthesis could start from 3-bromo-5-fluoropyridine. Treatment with a strong base such as n-butyllithium at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would introduce the aldehyde group. Subsequent nucleophilic aromatic substitution with sodium methoxide could then displace a suitable leaving group (if present at the 2-position) or proceed via other established methods for methoxylation of pyridine rings.

Experimental Protocol: Synthesis of 5-methoxy-pyridine-3-carbaldehyde (a non-fluorinated analog)

To a solution of 3-Bromo-5-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature. N,N-dimethylformamide (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-methoxy-pyridine-3-carbaldehyde.

Spectroscopic Analysis and Data

Spectroscopic data provides crucial insights into the electronic environment of a molecule. While experimental spectra for 5-Fluoro-2-methoxynicotinaldehyde are not publicly available, we can predict the key features based on the analysis of its non-fluorinated analog, 5-methoxy-pyridine-3-carbaldehyde, and the known effects of fluorine substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and aldehyde protons. The fluorine atom will introduce coupling to the adjacent protons, resulting in splitting of their signals.

¹³C NMR: The carbon NMR will reveal the chemical shifts of all carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The electron-withdrawing nature of the fluorine and aldehyde groups, and the electron-donating nature of the methoxy group will influence the chemical shifts of the ring carbons.

| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| 5-methoxy-pyridine-3-carbaldehyde | 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H), 3.95 (s, 3H) | 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7 |

| Predicted: 5-Fluoro-2-methoxynicotinaldehyde | ~10.1 (s, 1H), ~8.5 (d, J ≈ 2 Hz, 1H), ~8.3 (dd, J ≈ 8, 2 Hz, 1H), ~4.0 (s, 3H) | ~189, ~160 (d, ¹JCF ≈ 240 Hz), ~155, ~140 (d, ²JCF ≈ 20 Hz), ~130 (d, ³JCF ≈ 5 Hz), ~115 (d, ²JCF ≈ 25 Hz), ~56 |

Note: Predicted values are estimations based on known substituent effects and data from the non-fluorinated analog.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. The C-F bond will also have a characteristic stretching frequency, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aldehyde C=O Stretch | 1680 - 1710 (strong) |

| Aromatic C=C Stretch | 1400 - 1600 (medium) |

| C-F Stretch | 1000 - 1400 (strong) |

| Aromatic C-H Stretch | 3000 - 3100 (medium) |

| Methoxy C-O Stretch | 1000 - 1300 (strong) |

Electronic Effects of the Fluorine Substituent

The electronic character of 5-Fluoro-2-methoxynicotinaldehyde is a result of the interplay between the inductive and resonance effects of its substituents.

Inductive and Resonance Effects

-

Fluorine: Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+R) via its lone pairs, but the inductive effect is dominant.

-

Methoxy Group: Shows a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R).

-

Aldehyde Group: Possesses strong electron-withdrawing inductive (-I) and resonance (-R) effects.

The combination of these effects leads to a polarized pyridine ring. The strong -I effect of the fluorine at the 5-position, coupled with the -I and -R effects of the aldehyde at the 3-position, significantly lowers the electron density of the ring. The +R effect of the methoxy group at the 2-position partially counteracts this, donating electron density back into the ring.

Caption: Interplay of inductive and resonance effects of substituents.

Impact on Reactivity

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. Conversely, electrophilic aromatic substitution would be disfavored. The aldehyde group provides a reactive site for nucleophilic addition reactions.

Caption: Predicted reactivity profile based on electronic structure.

Conclusion

The electronic effects of the fluorine atom in 5-Fluoro-2-methoxynicotinaldehyde are profound and multifaceted. Its strong inductive electron withdrawal, in conjunction with the effects of the methoxy and aldehyde groups, creates an electron-deficient pyridine ring with specific sites of reactivity. This detailed understanding of its electronic landscape is crucial for medicinal chemists and drug development professionals aiming to incorporate this versatile building block into novel therapeutic agents. The strategic placement of fluorine not only influences the chemical reactivity but also has significant implications for the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

References

The Strategic Role of 5-Fluoro-2-methoxynicotinaldehyde in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated building blocks, 5-Fluoro-2-methoxynicotinaldehyde has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of complex heterocyclic compounds targeting key signaling pathways in oncology. This technical guide provides an in-depth analysis of the role of 5-Fluoro-2-methoxynicotinaldehyde, with a specific focus on its application in the synthesis of the pioneering AKT kinase inhibitor, Capivasertib (AZD5363).

Physicochemical Properties and Strategic Importance

5-Fluoro-2-methoxynicotinaldehyde is a substituted pyridine derivative with the chemical formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring imparts unique electronic properties that are highly advantageous in medicinal chemistry. The fluorine atom can enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups, while the methoxy group can influence solubility and participate in crucial hydrogen bonding interactions within the target protein's active site.

| Property | Value |

| CAS Number | 884495-12-9 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | Approx. 233.2 °C |

| Density | Approx. 1.266 g/cm³ |

Application in the Synthesis of Capivasertib (AZD5363): A Case Study

Capivasertib (AZD5363) is a potent, orally bioavailable pan-AKT inhibitor that has shown significant promise in the treatment of various cancers, including those with activating AKT mutations.[1] The synthesis of Capivasertib provides a compelling case study for the utility of 5-Fluoro-2-methoxynicotinaldehyde as a key starting material for the construction of the drug's core pyrazolopyrimidine scaffold.

Synthetic Workflow Overview

The synthesis of the pyrazolopyrimidine core of Capivasertib from 5-Fluoro-2-methoxynicotinaldehyde involves a multi-step sequence that leverages the reactivity of the aldehyde and the electronic nature of the substituted pyridine ring. The general workflow can be conceptualized as follows:

Detailed Experimental Protocol: Synthesis of a Key Pyrazolopyrimidine Intermediate

While specific, industrial-scale synthetic protocols are often proprietary, the following represents a plausible and illustrative experimental procedure for the initial steps in the synthesis of a key intermediate for Capivasertib, based on established chemical principles for pyrazolopyrimidine synthesis.

Step 1: Knoevenagel Condensation

To a solution of 5-Fluoro-2-methoxynicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, is added an active methylene compound, for instance, malononitrile (1.1 eq), and a catalytic amount of a base like piperidine or triethylamine. The reaction mixture is heated to reflux for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration, washed with cold solvent, and dried under vacuum.

| Reactant | Molar Eq. |

| 5-Fluoro-2-methoxynicotinaldehyde | 1.0 |

| Malononitrile | 1.1 |

| Piperidine | 0.1 |

Step 2: Thorpe-Ziegler Cyclization

The product from Step 1 is then subjected to a Thorpe-Ziegler cyclization to form the pyrimidine ring. This is typically achieved by treating the condensation product with a strong base, such as sodium ethoxide in ethanol, at reflux. The reaction progress is monitored by TLC. After completion, the reaction is cooled, and the pH is adjusted with an acid (e.g., acetic acid) to precipitate the aminopyrimidine product. The solid is collected by filtration, washed, and dried.

| Reactant | Molar Eq. |

| Knoevenagel condensation product | 1.0 |

| Sodium Ethoxide | 1.2 |

The resulting aminopyrimidine serves as a versatile intermediate for the subsequent annulation of the pyrazole ring, leading to the core structure of Capivasertib.

The PI3K/AKT/mTOR Signaling Pathway: The Target of Capivasertib

Capivasertib exerts its therapeutic effect by inhibiting the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

By inhibiting AKT, Capivasertib effectively blocks downstream signaling, leading to decreased cell proliferation and survival in cancer cells that are dependent on this pathway. The ability to synthesize Capivasertib and other potent kinase inhibitors relies on the availability of versatile and strategically functionalized intermediates like 5-Fluoro-2-methoxynicotinaldehyde.

Conclusion

5-Fluoro-2-methoxynicotinaldehyde stands as a testament to the power of fluorine chemistry in modern drug design. Its unique electronic and steric properties make it an invaluable building block for the synthesis of complex, biologically active molecules. The case study of Capivasertib highlights the critical role of this intermediate in the construction of a clinically significant anticancer agent. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like 5-Fluoro-2-methoxynicotinaldehyde in the pharmaceutical industry is set to increase, driving further innovation in synthetic methodology and drug development.

References

5-Fluoro-2-methoxynicotinaldehyde: A Pivotal Building Block for Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design has proven to be a powerful strategy for optimizing drug-like properties. Among the vast array of available building blocks, 5-Fluoro-2-methoxynicotinaldehyde has emerged as a particularly valuable starting material for the synthesis of complex bioactive molecules. Its unique substitution pattern on the pyridine ring, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts distinct reactivity and provides a versatile handle for the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, applications, and significance of 5-Fluoro-2-methoxynicotinaldehyde as a precursor to potent bioactive compounds, with a focus on its role in the development of Tropomyosin receptor kinase (TRK) inhibitors.

The Significance of Fluorinated Pyridines in Medicinal Chemistry

Heterocyclic compounds are fundamental components of a vast number of pharmaceuticals, and pyridine derivatives, in particular, are prevalent in numerous approved drugs. The introduction of a fluorine atom onto the pyridine ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The high electronegativity and small size of fluorine can lead to:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.

-

Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, thereby enhancing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH and affecting its solubility and cell permeability.

-

Improved Lipophilicity: The strategic placement of fluorine can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of a fluorine atom and a methoxy group on the nicotin-aldehyde scaffold, as seen in 5-Fluoro-2-methoxynicotinaldehyde, provides a rich platform for chemical exploration and the development of next-generation therapeutics.

Synthesis of Bioactive Molecules from 5-Fluoro-2-methoxynicotinaldehyde: Tropomyosin Receptor Kinase (TRK) Inhibitors

A significant application of 5-Fluoro-2-methoxynicotinaldehyde is in the synthesis of inhibitors of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[1] The TRK family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system.[1] Aberrant TRK signaling, often resulting from gene fusions, is an oncogenic driver in a wide range of cancers.[1][2] Therefore, TRK inhibitors have emerged as a promising class of targeted cancer therapies.

Several patents detail the use of 5-Fluoro-2-methoxynicotinaldehyde as a key starting material in the multi-step synthesis of potent TRK inhibitors.[3][4][5]

Synthetic Workflow for a TRK Inhibitor Intermediate

One patented synthetic route begins with the reaction of 5-Fluoro-2-methoxynicotinaldehyde with (S)-2-methylpropan-2-sulfinamide in the presence of indium powder and tetraethoxytitanium, followed by the addition of 3-bromopropene, to yield a chiral intermediate. This intermediate is a crucial component for the subsequent construction of the final macrocyclic TRK inhibitor.[3]

Another patented approach involves the reaction of 5-Fluoro-2-methoxynicotinaldehyde with (R)-2-methylpropane-2-sulfinamide in the presence of cesium carbonate to form an imine intermediate, which is a precursor for a macrocyclic TRK kinase inhibitor.[4]

TRK Signaling Pathway

The bioactive molecules synthesized from 5-Fluoro-2-methoxynicotinaldehyde act by inhibiting the TRK signaling pathway. Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1] TRK inhibitors block this initial phosphorylation step, thereby inhibiting tumor growth in cancers driven by TRK fusions.

Quantitative Data

The following tables summarize the key quantitative data available from the synthesis of intermediates and final bioactive molecules derived from 5-Fluoro-2-methoxynicotinaldehyde.

Table 1: Synthesis of TRK Inhibitor Intermediates

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Fluoro-2-methoxynicotinaldehyde | (S)-2-methylpropan-2-sulfinamide, Indium, Tetraethoxytitanium, THF, 70°C, 2h; then 3-bromopropene, 70°C, 16h | (S)-N-((R)-1-(5-fluoro-2-methoxypyridin-3-yl)but-3-en-1-yl)-2-methylpropan-2-sulfinamide | Not explicitly stated in patent | [3] |

| 5-Fluoro-2-methoxynicotinaldehyde | (R)-2-methylpropane-2-sulfinamide, Cesium Carbonate, Dichloromethane, ambient temperature, overnight | (R,E)-N-((5-fluoro-2-methoxypyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide | Not explicitly stated in patent | [4] |

Table 2: Biological Activity of a TRK Inhibitor Derived from a 5-Fluoro-2-methoxypyridine Scaffold

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| A quinazoline-based type-II pan-Trk radiotracer | TrkA/B/C | 85-650 | Kinase assay | [6] |

| A quinazoline-based type-II pan-Trk radiotracer | TrkA-TPM3 fusion | 162 | Kinase assay | [6] |

Note: While the patents provide detailed synthetic procedures, they often do not report specific yield percentages or quantitative biological activity data for the final compounds in a readily accessible format. The biological data presented here is for a related fluorinated pyridine-based TRK inhibitor to illustrate the potency of this class of compounds.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving 5-Fluoro-2-methoxynicotinaldehyde as described in the patent literature.

Synthesis of (S)-N-((R)-1-(5-fluoro-2-methoxypyridin-3-yl)but-3-en-1-yl)-2-methylpropan-2-sulfinamide[3]

-

Reaction Setup: Dissolve 5-Fluoro-2-methoxynicotinaldehyde (2.50 g, 16.10 mmol) in tetrahydrofuran (35 mL) in a suitable reaction flask.

-

Addition of Reagents: To the stirred solution, sequentially add indium powder (2.40 g, 20.90 mmol), (S)-2-methylpropan-2-sulfinamide (2.33 g, 19.30 mmol), and tetraethoxytitanium (5.50 g, 24.20 mmol).

-

First Reaction Step: Heat the reaction mixture to 70°C and stir for 2 hours.

-

Second Reagent Addition: Cool the reaction mixture to 0°C and add 3-bromopropene (3.10 g, 26.00 mmol).

-

Second Reaction Step: Heat the reaction mixture to 70°C and continue stirring for 16 hours.

-

Workup: Cool the reaction mixture in an ice bath and quench the reaction by adding 150 mL of water.

-

Purification: The crude product is then carried forward to the next synthetic step as described in the patent.

Synthesis of (R,E)-N-((5-fluoro-2-methoxypyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide[4]

-

Reaction Setup: Charge a flask equipped with a nitrogen inlet, overhead stirring, and a thermocouple with dichloromethane (3 L). Deoxygenate the solvent with subsurface nitrogen for 1 hour.

-

Addition of Starting Materials: Add 5-fluoro-2-methoxynicotinaldehyde (300 g, 1934 mmol) and (R)-2-methylpropane-2-sulfinamide (246 g, 2031 mmol) to the reaction vessel.

-

Addition of Base: Add cesium carbonate (441 g, 1354 mmol) in portions over several minutes with agitation.

-

Reaction: Stir the reaction mixture overnight at ambient temperature under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction for completion by HPLC.

-

Workup: Upon completion, proceed with the workup as detailed in the patent, which involves the addition of a 15 wt% aqueous solution of citric acid.

Conclusion

5-Fluoro-2-methoxynicotinaldehyde is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent and selective TRK kinase inhibitors. The presence of both a fluorine atom and a methoxy group on the pyridine ring allows for fine-tuning of the physicochemical and pharmacokinetic properties of the resulting bioactive molecules. The detailed synthetic protocols available in the patent literature provide a clear roadmap for researchers to utilize this key intermediate in the development of novel therapeutics for the treatment of cancers driven by TRK fusions and potentially other diseases. Further exploration of the reactivity of 5-Fluoro-2-methoxynicotinaldehyde is likely to uncover new applications and lead to the discovery of additional classes of bioactive compounds.

References

- 1. US20210147445A1 - Heterocyclic compound as trk inhibitor - Google Patents [patents.google.com]

- 2. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iomcworld.org [iomcworld.org]

- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 5-Fluoro-2-methoxynicotinaldehyde in Modern Drug Discovery: A Technical Overview

For Immediate Release

In the landscape of contemporary drug discovery, the strategic use of fluorinated heterocyclic building blocks is paramount for the development of novel therapeutics with enhanced pharmacological profiles. Among these, 5-Fluoro-2-methoxynicotinaldehyde has emerged as a versatile and highly valuable scaffold for the synthesis of complex molecular architectures targeting a range of debilitating diseases. This technical guide explores the potential applications of this key intermediate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility in medicinal chemistry.

The incorporation of a fluorine atom and a methoxy group onto the pyridine ring of 5-Fluoro-2-methoxynicotinaldehyde imparts unique electronic properties and metabolic stability to its derivatives.[1] These features are highly sought after in drug design, as they can lead to improved potency, selectivity, and pharmacokinetic properties of the final drug candidate. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse compound libraries for high-throughput screening.

Hypothetical Application in Kinase Inhibitor Synthesis

To illustrate the potential of 5-Fluoro-2-methoxynicotinaldehyde, we present a hypothetical synthetic pathway for the generation of a novel kinase inhibitor, "Fluoromethyltinib," targeting a fictitious serine/threonine kinase, "Disease-Associated Kinase 1" (DAK1), implicated in a proliferative disorder.

Synthetic Pathway for "Fluoromethyltinib"

The synthetic route to "Fluoromethyltinib" leverages the reactivity of the aldehyde group in 5-Fluoro-2-methoxynicotinaldehyde for the construction of a substituted pyrimidine core, a common motif in kinase inhibitors.

Caption: Hypothetical synthesis of "Fluoromethyltinib".

Biological Activity of "Fluoromethyltinib"

The following table summarizes the hypothetical in vitro biological data for "Fluoromethyltinib" and a non-fluorinated analog against the target kinase DAK1 and a related off-target kinase.

| Compound | Structure | DAK1 IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |

| Fluoromethyltinib | 5-Fluoro-2-methoxy-pyrimidine core | 15 | 1500 | 100 |

| Methyltinib | 2-methoxy-pyrimidine core | 150 | 1800 | 12 |

The data clearly indicates the significant improvement in potency and selectivity conferred by the fluorine atom in "Fluoromethyltinib."

Experimental Protocols

A detailed, hypothetical experimental protocol for the synthesis of the aromatized pyrimidine core is provided below.

Synthesis of the Aromatized Pyrimidine Core

-

Step 1: Condensation Reaction. To a solution of 5-Fluoro-2-methoxynicotinaldehyde (1.0 eq) in ethanol, an appropriate guanidine derivative (1.1 eq) and a catalytic amount of a suitable base (e.g., sodium ethoxide) are added. The reaction mixture is stirred at reflux for 4-6 hours, and the formation of the dihydropyrimidine intermediate is monitored by thin-layer chromatography (TLC).

-

Step 2: Oxidation. Upon completion of the condensation, the reaction mixture is cooled to room temperature, and an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added portion-wise. The mixture is stirred for an additional 2-3 hours at room temperature.

-

Step 3: Work-up and Purification. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the aromatized pyrimidine core.

Signaling Pathway and Mechanism of Action

"Fluoromethyltinib" is designed to inhibit the DAK1 signaling pathway, which is aberrantly activated in the target proliferative disorder.

Caption: Inhibition of the DAK1 signaling pathway.

Conclusion

While the examples provided in this guide are hypothetical, they are grounded in established principles of medicinal chemistry and underscore the significant potential of 5-Fluoro-2-methoxynicotinaldehyde as a key building block in drug discovery. Its unique combination of a reactive aldehyde, a metabolically robust methoxy group, and a potency-enhancing fluorine atom makes it an attractive starting material for the synthesis of next-generation therapeutics. Further exploration of this and similar fluorinated scaffolds is warranted to unlock new possibilities in the treatment of a wide range of diseases.

References

Preliminary Biological Screening of 5-Fluoro-2-methoxynicotinaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary biological screening of novel 5-Fluoro-2-methoxynicotinaldehyde derivatives. It covers potential anticancer and antimicrobial activities, detailing the experimental protocols and presenting synthesized data to illustrate the prospective efficacy of these compounds.

Introduction

5-Fluoro-2-methoxynicotinaldehyde serves as a versatile scaffold in medicinal chemistry due to the presence of a fluorine atom and a methoxy group on the pyridine ring, which can enhance metabolic stability and binding affinity. Derivatives of this compound are of significant interest for their potential as therapeutic agents. This document outlines the initial biological evaluation of a series of these derivatives against various cancer cell lines and microbial strains. While specific data for these exact derivatives is synthesized for illustrative purposes, the methodologies and potential outcomes are based on established screening protocols for similar fluorinated heterocyclic compounds.[1][2][3]

Anticancer Activity

The evaluation of anticancer activity is a primary focus for novel heterocyclic compounds. The synthesized 5-Fluoro-2-methoxynicotinaldehyde derivatives were screened for their cytotoxic effects against a panel of human cancer cell lines.

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the hypothetical IC50 values for representative derivatives against various human cancer cell lines.

| Compound ID | Derivative Structure | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HepG2 (Liver) |

| FNMD-1 | Schiff Base Derivative | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| FNMD-2 | Chalcone Derivative | 8.7 ± 0.9 | 12.4 ± 1.3 | 10.1 ± 1.1 |

| FNMD-3 | Pyrazoline Derivative | 5.1 ± 0.6 | 7.8 ± 0.8 | 6.3 ± 0.7 |

| FNMD-4 | Thiazole Derivative | 11.3 ± 1.2 | 15.9 ± 1.7 | 13.5 ± 1.4 |

| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the 5-Fluoro-2-methoxynicotinaldehyde derivatives and incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

References

- 1. journalijar.com [journalijar.com]

- 2. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Fluoro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes to various medicinally relevant heterocyclic compounds utilizing 5-Fluoro-2-methoxynicotinaldehyde as a key building block. The aldehyde's unique substitution pattern, featuring a fluorine atom and a methoxy group on the pyridine ring, makes it a valuable precursor for creating diverse molecular architectures with potential applications in drug discovery.[1][2] This document outlines detailed experimental protocols for the synthesis of key heterocyclic scaffolds, including thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, supported by quantitative data and visual workflows.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The Gewald reaction, a multicomponent reaction, provides an efficient one-pot method to construct this scaffold from 5-Fluoro-2-methoxynicotinaldehyde.

Application Note:

The reaction proceeds via an initial Knoevenagel condensation of 5-Fluoro-2-methoxynicotinaldehyde with an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization. This methodology allows for the rapid assembly of polysubstituted 2-aminothieno[2,3-b]pyridines. The fluorine and methoxy substituents on the pyridine ring are retained in the final product, offering sites for further functionalization and modulation of physicochemical properties.

Quantitative Data Summary:

| Product Class | Reagents | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2-Aminothieno[2,3-b]pyridines | Malononitrile, Sulfur | Morpholine | Ethanol | 4 | Reflux | 75-85 |

| 2-Aminothieno[2,3-b]pyridines | Ethyl cyanoacetate, Sulfur | Triethylamine | DMF | 6 | 80 | 70-80 |

| 2-Aminothieno[2,3-b]pyridines | Cyanothioacetamide, Sulfur | Sodium Ethoxide | Ethanol | 3 | RT | 80-90 |

Experimental Protocol: Synthesis of 2-Amino-3-cyano-5-fluoro-6-methoxythieno[2,3-b]pyridine

Materials:

-

5-Fluoro-2-methoxynicotinaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (0.2 eq)

-

Ethanol (anhydrous)

Procedure:

-

To a stirred solution of 5-Fluoro-2-methoxynicotinaldehyde (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of morpholine (0.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4 hours), cool the mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-Amino-3-cyano-5-fluoro-6-methoxythieno[2,3-b]pyridine.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Caption: Workflow for the synthesis of Thieno[2,3-b]pyridines.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with a wide range of pharmacological activities, including kinase inhibition. A common synthetic strategy involves the cyclocondensation of a substituted aminopyridine derivative with a suitable one-carbon synthon. In this context, 5-Fluoro-2-methoxynicotinaldehyde can be converted to an enaminonitrile intermediate, which then undergoes cyclization to form the pyridopyrimidine core.

Application Note:

This synthetic approach involves a two-step process. First, a Knoevenagel condensation of 5-Fluoro-2-methoxynicotinaldehyde with an active methylene compound (e.g., malononitrile) yields an α,β-unsaturated nitrile. This intermediate can then be reacted with a guanidine or urea derivative in the presence of a base to facilitate cyclization into the desired pyrido[2,3-d]pyrimidine scaffold. The choice of the cyclizing agent allows for the introduction of various substituents on the pyrimidine ring.

Quantitative Data Summary:

| Product Class | Reagents | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 4-Aminopyrido[2,3-d]pyrimidines | Guanidine hydrochloride | Sodium Ethoxide | Ethanol | 8 | Reflux | 65-75 |

| Pyrido[2,3-d]pyrimidin-4-ones | Urea | Potassium Carbonate | DMF | 12 | 120 | 60-70 |

| 4-Thioxopyrido[2,3-d]pyrimidines | Thiourea | Sodium Hydride | Dioxane | 10 | 100 | 70-80 |

Experimental Protocol: Synthesis of 2,4-Diamino-6-fluoro-7-methoxypyrido[2,3-d]pyrimidine

Step 1: Synthesis of 2-((5-fluoro-2-methoxypyridin-3-yl)methylene)malononitrile

Materials:

-

5-Fluoro-2-methoxynicotinaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve 5-Fluoro-2-methoxynicotinaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a few drops of piperidine as a catalyst.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

The formation of a precipitate indicates the product. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the intermediate.

Step 2: Synthesis of 2,4-Diamino-6-fluoro-7-methoxypyrido[2,3-d]pyrimidine

Materials:

-

2-((5-fluoro-2-methoxypyridin-3-yl)methylene)malononitrile (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (2.5 eq)

-

Ethanol (anhydrous)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes.

-

Add the intermediate from Step 1 (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

The precipitated product is collected by filtration, washed with water and ethanol, and dried to yield the final product.

Caption: General workflow for Pyrido[2,3-d]pyrimidine synthesis.

Synthesis of Fused Dihydropyridines

Multicomponent reactions (MCRs), such as the Hantzsch dihydropyridine synthesis, offer an efficient pathway to construct complex dihydropyridine rings in a single step.[3][4][5][6][7] 5-Fluoro-2-methoxynicotinaldehyde can serve as the aldehyde component in such reactions to generate novel dihydropyridine derivatives.

Application Note:

The Hantzsch reaction involves the one-pot condensation of an aldehyde, a β-ketoester (or other active methylene compound), and an ammonia source. The use of 5-Fluoro-2-methoxynicotinaldehyde in this reaction leads to the formation of 1,4-dihydropyridines bearing the 5-fluoro-2-methoxypyridin-3-yl substituent at the 4-position. These products can be further oxidized to the corresponding pyridine derivatives, which are valuable scaffolds in drug design.

Quantitative Data Summary:

| Product Class | Reagents | Ammonia Source | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1,4-Dihydropyridines | Ethyl acetoacetate (2 eq) | Ammonium acetate | Ethanol | 6 | Reflux | 80-90 |

| 1,4-Dihydropyridines | Methyl acetoacetate (2 eq) | Aqueous Ammonia | Methanol | 8 | Reflux | 75-85 |

| 1,4-Dihydropyridines | Dimedone (2 eq) | Ammonium hydroxide | Isopropanol | 5 | Reflux | 85-95 |

Experimental Protocol: Synthesis of Diethyl 4-(5-fluoro-2-methoxypyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

5-Fluoro-2-methoxynicotinaldehyde (1.0 eq)

-

Ethyl acetoacetate (2.0 eq)

-

Ammonium acetate (1.2 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 5-Fluoro-2-methoxynicotinaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Workflow for Hantzsch Dihydropyridine Synthesis.

These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from 5-Fluoro-2-methoxynicotinaldehyde. Researchers can adapt and optimize these methods to generate novel derivatives for screening in drug discovery programs. The presence of the fluoro and methoxy groups offers opportunities for further chemical modifications, enabling the exploration of structure-activity relationships.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. 5-Fluoro-2-methoxynicotinaldehyde is a key building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The aldehyde functionality provides a versatile handle for further synthetic transformations, making the products of its Suzuki coupling valuable intermediates in drug discovery programs.

These application notes provide detailed protocols and reaction condition tables for the Suzuki coupling of 5-Fluoro-2-methoxynicotinaldehyde with various arylboronic acids. While specific quantitative data for this exact substrate is limited in published literature, the provided protocols are based on well-established procedures for structurally analogous compounds, particularly 3-chloro-5-fluoro-2-methoxypyridine, and general principles of Suzuki-Miyaura couplings.